molecular formula C14H16ClNO B1521649 4-(Benzyloxy)-3-methylaniline hydrochloride CAS No. 1150114-24-1

4-(Benzyloxy)-3-methylaniline hydrochloride

Cat. No.: B1521649
CAS No.: 1150114-24-1
M. Wt: 249.73 g/mol
InChI Key: FSNRVDJNPWPWGQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-methylaniline hydrochloride, also known as 4-benzyloxyaniline hydrochloride, is a chemical compound with the molecular formula C13H13NO·HCl . It is used as a building block for biochemical synthesis . The compound is typically available in a solid form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string C1=CC=C (C=C1)COC2=CC=C (C=C2)N.Cl . This indicates that the compound consists of a benzene ring attached to an aniline group via a benzyloxy group .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 235.71 g/mol . The compound’s melting point is reported to be 228°C .

Scientific Research Applications

Hydroxamic Acids and Their Roles

Hydroxamic acids, related to the structure and potential reactivity of 4-(Benzyloxy)-3-methylaniline hydrochloride, are extensively studied secondary metabolites that have shown significant importance in agriculture and medicinal chemistry. Their defensive role against pests and diseases in cereals, ability to detoxify herbicides, and allelopathic effects highlight their potential in crop protection and environmental sustainability (Niemeyer, 1988).

Electrophilic Substitution Reactions

The study on the autoxidation of 4-methylcatechol to various quinone derivatives underlines the importance of electrophilic substitution reactions in synthesizing key intermediates for biochemical pathways, potentially related to the chemistry of this compound. Such reactions could be pivotal in understanding enzyme cofactor biosynthesis (Rinaldi et al., 1995).

Polyaniline Doping and Conductivity

The application of benzoic acid and substituted benzoic acids, including derivatives that share a phenyl and aniline moiety similar to this compound, for doping polyaniline demonstrates the relevance in materials science, specifically in enhancing electrical conductivity of polymers. This indicates potential applications in developing conductive materials (Amarnath & Palaniappan, 2005).

Environmental Degradation of Herbicides

Research on the electrochemical degradation of herbicides highlights the potential application of this compound in environmental chemistry, particularly in the detoxification and degradation processes of persistent organic pollutants (Boye et al., 2003).

Safety and Hazards

4-(Benzyloxy)-3-methylaniline hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment is advised .

Properties

IUPAC Name

3-methyl-4-phenylmethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNRVDJNPWPWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673789
Record name 4-(Benzyloxy)-3-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-24-1
Record name 4-(Benzyloxy)-3-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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